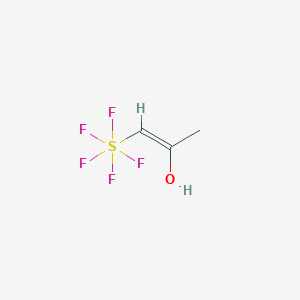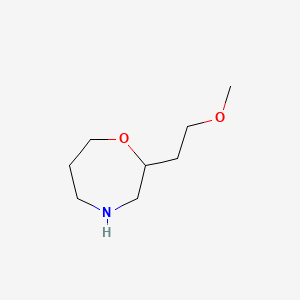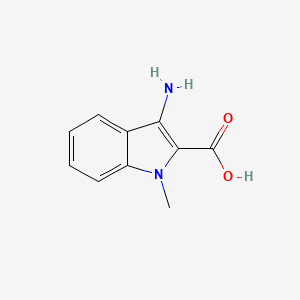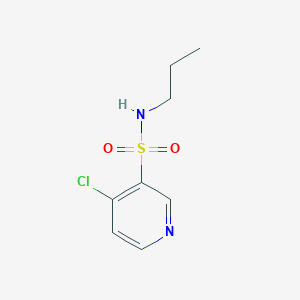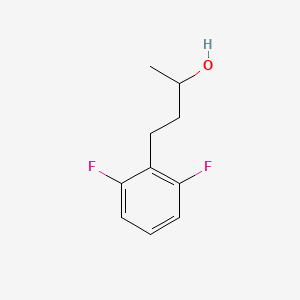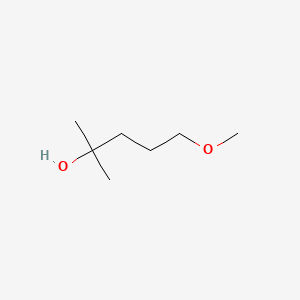
2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, along with a trifluoromethyl group and an amine group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine typically involves the reaction of 2-bromophenyl derivatives with trifluoromethylated amines. One common method is the nucleophilic substitution reaction where a bromine atom on the phenyl ring is replaced by a trifluoromethylated amine group under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the substitution process while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromine atom can be reduced to form a phenyl group without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenyl derivatives without bromine.
Substitution: Formation of hydroxyl or alkyl-substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromophenylamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3,3,3-Trifluoropropan-1-amine: Lacks the bromophenyl group, leading to different reactivity and applications.
2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and biological activity.
Uniqueness
2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine is unique due to the combination of a bromine atom and a trifluoromethyl group on the same molecule. This combination imparts distinct physical, chemical, and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H9BrF3N |
|---|---|
Peso molecular |
268.07 g/mol |
Nombre IUPAC |
2-(2-bromophenyl)-3,3,3-trifluoropropan-1-amine |
InChI |
InChI=1S/C9H9BrF3N/c10-8-4-2-1-3-6(8)7(5-14)9(11,12)13/h1-4,7H,5,14H2 |
Clave InChI |
RXGPAURACJWHIE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(CN)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



